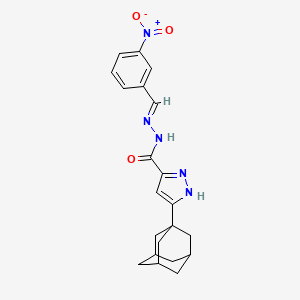

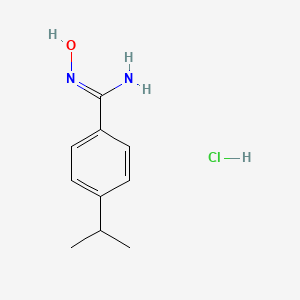

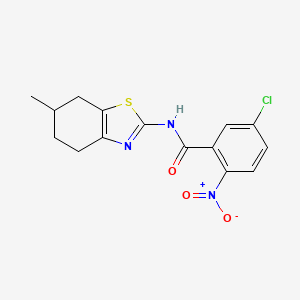

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide” is a chemical compound. Pyridinols and pyridinamines, which are important intermediates in the chemical industry, are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved using whole cells of Burkholderia sp. MAK1 . This organism is capable of using pyridin-2-ol as the sole carbon and energy source and can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .Aplicaciones Científicas De Investigación

Schiff Bases and Corrosion Inhibition

Schiff bases, including compounds with pyridine moieties, have been extensively studied for their corrosion inhibitive properties on various metals. For instance, Schiff bases containing oxygen, nitrogen, and sulfur donors have been investigated as corrosion inhibitors, demonstrating significant efficiency in protecting metals like steel in acidic conditions (Leçe, Emregül, & Atakol, 2008). This suggests potential applications of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide in materials science, particularly in corrosion protection.

Luminescence Sensitization

Compounds similar to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide have been used to enhance the luminescence of lanthanide ions. For example, studies have shown that certain pyridine derivatives can effectively chelate lanthanide ions, leading to sensitized emission efficiencies. This indicates potential applications in the development of luminescent materials and optical devices (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Histone Deacetylase Inhibition

Research into pyridine-containing compounds has also revealed their potential as histone deacetylase (HDAC) inhibitors. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has been identified as a selective HDAC inhibitor with significant antitumor activity in vitro and in vivo (Zhou et al., 2008). This suggests that N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide could be explored for its potential in cancer research, particularly in the modulation of gene expression through epigenetic mechanisms.

Electrophoretic Separation

The structural complexity of pyridine derivatives makes them suitable for analytical studies, such as the electrophoretic separation of related substances. Nonaqueous capillary electrophoresis has been utilized to separate and identify pyridine-based compounds and their impurities, highlighting their relevance in pharmaceutical quality control (Ye et al., 2012).

Propiedades

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-14(25-16-6-3-2-4-7-16)19(24)21-13-15-9-10-20-17(12-15)22-11-5-8-18(22)23/h2-4,6-7,9-10,12,14H,5,8,11,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMGKMBWKSZMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=NC=C1)N2CCCC2=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenoxypropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B2841675.png)

![7-benzyl-8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2841681.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2841689.png)

![5-(3-chlorophenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2841691.png)

![5-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2841692.png)